molecular formula C17H13NO4 B14072903 1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- CAS No. 101600-98-0

1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)-

Cat. No.: B14072903
CAS No.: 101600-98-0
M. Wt: 295.29 g/mol
InChI Key: SMAFPFWGQFAKRT-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- is a nitro-substituted derivative of indene-1,3-dione, a bicyclic aromatic diketone. The compound’s molecular formula is C₁₇H₁₃NO₄ (MW: 295.29 g/mol), with the InChIKey SMAFPFWGQFAKRT-UHFFFAOYSA-N . Its structure features a 1H-indene-1,3-dione core substituted at the 2-position with a 2-nitro-1-phenylethyl group. The compound’s synthetic routes and physicochemical properties remain understudied, but analogs suggest utility as intermediates in pharmaceuticals or dyes.

Properties

CAS No.

101600-98-0

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(2-nitro-1-phenylethyl)indene-1,3-dione

InChI

InChI=1S/C17H13NO4/c19-16-12-8-4-5-9-13(12)17(20)15(16)14(10-18(21)22)11-6-2-1-3-7-11/h1-9,14-15H,10H2

InChI Key

SMAFPFWGQFAKRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Biological Activity

1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- (CAS No. 102545-95-9) is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H17NO4
  • Molecular Weight : 371.392 g/mol
  • Structural Characteristics : The compound features an indene dione core substituted with a nitrophenylethyl group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activities of 1H-Indene-1,3(2H)-dione derivatives have been studied in various contexts, particularly their roles as potential anticancer agents and their effects on enzymatic pathways.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15.4Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.8Inhibition of proliferation and cell cycle arrest
A549 (Lung Cancer)20.5Disruption of mitochondrial function

The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This mechanism is critical as it suggests a potential for therapeutic application in oncology.

Enzymatic Inhibition

Research indicates that 1H-Indene-1,3(2H)-dione derivatives can inhibit specific enzymes involved in cancer progression:

  • Topoisomerase II Inhibition : This enzyme is essential for DNA replication and repair. Inhibition leads to DNA damage and subsequent cell death in rapidly dividing cancer cells.
  • Protein Kinase Inhibition : The compound has shown promise in inhibiting various protein kinases involved in signaling pathways that promote tumor growth.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on murine models demonstrated that administration of 1H-Indene-1,3(2H)-dione significantly reduced tumor size in xenograft models of breast cancer. The treatment resulted in a marked decrease in Ki67 expression, a marker for cell proliferation, indicating effective tumor suppression.

Study 2: Mechanistic Insights into Apoptosis

In vitro studies using flow cytometry revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cancer cells, triggering oxidative stress and subsequent apoptosis. This finding aligns with the observed activation of caspases and PARP cleavage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- with structurally related derivatives, highlighting substituent effects, molecular properties, and research findings:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Findings
1H-Indene-1,3(2H)-dione, 2-(2-nitro-1-phenylethyl)- (Target Compound) - C₁₇H₁₃NO₄ 2-Nitro-1-phenylethyl 295.29 Nitro group enhances electrophilicity; limited toxicity data available .
1H-Indene-1,3(2H)-dione, 2-[(4-bromophenyl)phenylmethyl]- - C₂₂H₁₅BrO₂ 4-Bromophenyl-phenylmethyl 391.26 Bromine substitution increases molecular weight; used in high-yield synthetic routes .
1H-Indene-1,3(2H)-dione, 2-(3-oxo-1-phenylbutyl)- 1785-98-4 C₁₉H₁₆O₃ 3-Oxo-1-phenylbutyl 292.33 Ketone substituent may enhance solubility; requires strict safety protocols .
2-Phenacyl-2-phenylindene-1,3-dione 1483-71-2 C₂₃H₁₆O₃ Phenacyl-phenyl 340.37 Benzoyl group improves UV absorption; used in photochemical studies .
1H-Indene-1,3(2H)-dione, 2-(diphenylmethyl)-4-nitro- 60423-61-2 C₂₂H₁₅NO₄ Diphenylmethyl + 4-nitro 357.36 Nitro at C4 alters electronic distribution; potential antimicrobial activity .
1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]- 15875-56-6 C₁₆H₉ClO₂ 2-Chlorophenyl-methylene 268.69 Chlorine enhances stability; used in polymer synthesis .

Key Structural and Functional Insights

Substituent Effects :

  • Nitro Groups (Target Compound, CAS 60423-61-2): Increase electrophilicity, making the compound reactive in nucleophilic substitutions. Nitro groups also influence redox properties .
  • Halogenated Derivatives (CAS 15875-56-6, 4-bromo analog): Halogens improve thermal stability and may enhance binding in biological systems .
  • Ketone/Acyl Groups (CAS 1785-98-4, 1483-71-2): Improve solubility in polar solvents and enable participation in condensation reactions .

Synthetic Routes :

  • The 4-bromo derivative (C₂₂H₁₅BrO₂) is synthesized via Friedel-Crafts alkylation with a reported high yield (~85%) .
  • The 2-phenacyl analog (1483-71-2) is prepared through Claisen-Schmidt condensation, leveraging the reactivity of the indene-dione core .

Nitro-containing derivatives (e.g., Target Compound, 60423-61-2) may pose explosion risks under extreme conditions, necessitating careful storage .

Applications: Materials Science: Chlorophenyl-methylene derivatives (15875-56-6) are explored as monomers for conductive polymers . Pharmaceuticals: Nitro-substituted analogs (60423-61-2) show preliminary activity against Gram-positive bacteria .

Preparation Methods

Synthesis of 1,3-Indandione

1,3-Indandione (C₉H₆O₂), the foundational scaffold, is synthesized via cyclization of phthalic anhydride with acetic anhydride under acidic conditions. Characterization by NMR and HRMS confirms the diketone structure, with IR bands at 1745 cm⁻¹ (C=O stretching).

Preparation of 2-Nitro-1-phenylethyl Halides

The 2-nitro-1-phenylethyl moiety is synthesized via a nitroaldol (Henry) reaction between benzaldehyde and nitromethane, yielding 2-nitro-1-phenylethanol. Subsequent treatment with hydrobromic acid (48% HBr) converts the alcohol to 2-nitro-1-phenylethyl bromide.

Step Reagents/Conditions Yield (%) Reference
Henry Reaction Benzaldehyde, nitromethane, KOH, EtOH, 0°C → RT 65–70
Bromination 48% HBr, H₂SO₄, reflux, 6 h 85

Alkylation of 1,3-Indandione

The active methylene group in 1,3-indandione undergoes alkylation with 2-nitro-1-phenylethyl bromide under basic conditions.

Reaction Optimization

Trials with NaH (2.2 eq) in anhydrous DMF at 0°C → RT for 12 h yielded the highest conversion (78%). Polar aprotic solvents (DMF, DMSO) enhance enolate stability, while weaker bases (K₂CO₃) resulted in <30% yield.

Procedure:

  • Dissolve 1,3-indandione (1.0 eq) in DMF.
  • Add NaH (2.2 eq) at 0°C, stir 30 min.
  • Add 2-nitro-1-phenylethyl bromide (1.2 eq), warm to RT, stir 12 h.
  • Quench with ice-water, extract with EtOAc, purify via silica chromatography.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, aromatic), 5.12 (dd, J = 8.4 Hz, 1H, CH-NO₂), 3.94 (m, 2H, CH₂-Ph), 1.98 (s, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₁₇H₁₃NO₄ [M+H]⁺: 296.0918; found: 296.0915.

Michael Addition to β-Nitrostyrene

An alternative route employs the 1,3-indandione enolate in a conjugate addition to β-nitrostyrene.

Mechanistic Insights

The enolate attacks the β-position of β-nitrostyrene (CH₂=CH-NO₂), forming a C–C bond and delivering the nitro group at the γ-position relative to the indandione core.

Procedure:

  • Generate enolate: 1,3-indandione (1.0 eq), LDA (2.0 eq), THF, −78°C, 30 min.
  • Add β-nitrostyrene (1.5 eq), warm to RT, stir 6 h.
  • Quench with NH₄Cl, extract with CH₂Cl₂, purify via recrystallization (EtOH/H₂O).

Optimization Table:

Base Solvent Temp (°C) Yield (%)
LDA THF −78 → RT 72
NaH DMF 0 → RT 65
KOtBu DMSO RT 58

Comparative Analysis of Methods

Parameter Alkylation Michael Addition
Yield 78% 72%
Purity (HPLC) 98% 95%
Scalability Gram-scale feasible Limited by β-nitrostyrene availability
Cost Moderate (bromide synthesis) High (LDA usage)

Challenges and Mitigation Strategies

  • Nitro Group Stability: Elevated temperatures during alkylation risk nitro decomposition. Mitigated by maintaining RT and avoiding prolonged heating.
  • Regioselectivity in Michael Addition: Competing γ-addition minimized using bulky bases (LDA) and low temps.

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